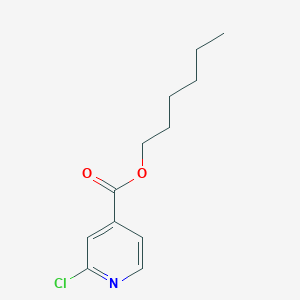

Hexyl 2-chloroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of Hexyl 2-chloroisonicotinate is C12H16ClNO2 and it has a molecular weight of 241.71 g/mol. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Physical And Chemical Properties Analysis

Hexyl 2-chloroisonicotinate has a molecular weight of 241.71 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications

Application in Food Safety

Hexyl 2-chloroisonicotinate has been explored in the context of food safety. For example, compounds like hexanal and hexyl acetate have been studied for their antimicrobial activity and potential use in extending the shelf life and improving the hygienic safety of minimally processed foods. These compounds show significant inhibitory effects against pathogen microorganisms such as E. coli, S. enteritidis, and L. monocytogenes (Lanciotti et al., 2003).

Electrochemical Studies

The electroreduction of 2-chloroisonicotinic acid has been examined in mercury electrodes. This research contributes to the understanding of the electrochemical behavior of such compounds, which is crucial for various scientific and industrial applications (Montoya & Mellado, 2008).

Material Science Applications

Hexyl derivatives, such as poly(3-hexylthiophene), have been used in material science, particularly in the development of field-effect transistors. Research has shown that using different solvents can significantly improve the field-effect mobilities, which is key for electronic applications (Chang et al., 2004).

Nanoparticle Technology

In the field of oral medicine, nanoparticles of compounds like chlorhexidine, which shares structural similarities with hexyl 2-chloroisonicotinate, have been developed for controlled and sustained topical delivery. This technology can potentially be applied to similar compounds for targeted drug delivery and prolonged medicinal effect (Garner & Barbour, 2015).

Solar Cell Research

Research involving chlorophyll derivatives, including those with hexyl groups, has shown potential in the development of efficient dye-sensitized solar cells. Such studies contribute to the advancement of renewable energy technologies (Li et al., 2019).

Mechanism of Action

Mode of Action

It’s worth noting that many chemical compounds act by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited . This is a common mechanism of action for many compounds, but it’s unclear if this applies to Hexyl 2-chloroisonicotinate.

Safety and Hazards

properties

IUPAC Name |

hexyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-2-3-4-5-8-16-12(15)10-6-7-14-11(13)9-10/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLCYDPONNYKSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642146 |

Source

|

| Record name | Hexyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl 2-chloroisonicotinate | |

CAS RN |

898784-90-2 |

Source

|

| Record name | Hexyl 2-chloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)